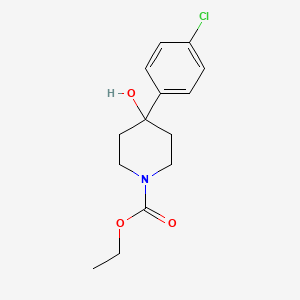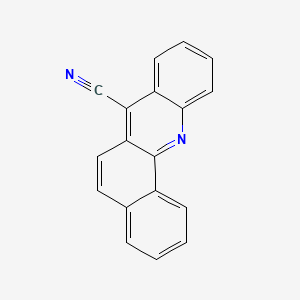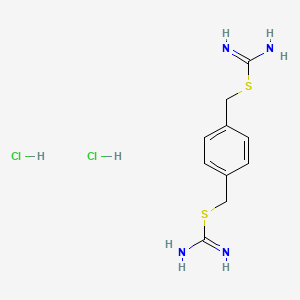
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a molecular formula of C22H30ClN3O2. This compound is characterized by the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups attached to a dimethylammonium core. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves multiple steps:
Formation of Phenylcarbamoyl and 2,6-Xylylcarbamoyl Intermediates: These intermediates are synthesized through reactions involving phenyl isocyanate and 2,6-dimethylphenyl isocyanate with appropriate amines.
Coupling Reaction: The intermediates are then coupled with dimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions to form the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl((phenylcarbamoyl)methyl)ammonium chloride
- Dimethyl((2,6-xylylcarbamoyl)methyl)ammonium chloride
- Phenylcarbamoyl methyl ammonium chloride
Uniqueness
Dimethyl((phenylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both phenylcarbamoyl and 2,6-xylylcarbamoyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of reactivity and applications compared to similar compounds with only one type of carbamoyl group.
Eigenschaften
CAS-Nummer |
4061-34-1 |
|---|---|
Molekularformel |
C20H26ClN3O2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
(2-anilino-2-oxoethyl)-[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-15-9-8-10-16(2)20(15)22-19(25)14-23(3,4)13-18(24)21-17-11-6-5-7-12-17;/h5-12H,13-14H2,1-4H3,(H-,21,22,24,25);1H |
InChI-Schlüssel |
JUYMNMWBPMSAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)












